molecular formula C12H17N5 B2749662 N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436185-75-9

N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

Katalognummer: B2749662
CAS-Nummer: 1436185-75-9
Molekulargewicht: 231.303
InChI-Schlüssel: BLVRYKOSCJZMNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a sophisticated synthetic organic compound designed for specialized research and development purposes. This molecule integrates a 1-propyltetrazole ring, connected via a methylene bridge to a diyne-amime chain, creating a multifunctional scaffold. Tetrazole derivatives are prominent in medicinal chemistry and materials science, often serving as bioisosteres for carboxylic acids or other functional groups to modulate the properties of a lead compound . The inclusion of a prop-2-ynyl (propargyl) group is of particular interest, as propargylamine functionalities are recognized as valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) . The presence of two alkyne groups within the structure further enhances its utility, providing reactive handles for further chemical modification through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This makes the compound a promising candidate for applications in chemical biology, polymer science, and the development of new high-value chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

N-[(1-propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-7-10-16(8-5-2)11-12-13-14-15-17(12)9-6-3/h2H,6,8-11H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVRYKOSCJZMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN(CC#C)CC#CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, propyl azide can react with propylnitrile under acidic conditions to form 1-propyltetrazole.

  • Alkylation: : The next step involves the alkylation of the tetrazole ring. This can be achieved by reacting 1-propyltetrazole with a suitable alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The final step is the coupling of the alkylated tetrazole with a butyne derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where the alkylated tetrazole reacts with a butyne halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the propyne and butyne groups. Common oxidizing agents include potassium permanganate or osmium tetroxide, which can convert the alkyne groups to diols or diketones.

  • Reduction: : Reduction reactions can target the alkyne groups, converting them to alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.

  • Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions. For example, the nitrogen atoms in the tetrazole can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Diols, diketones

    Reduction: Alkanes, alkenes

    Substitution: Various substituted tetrazole derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological systems. Tetrazoles are known to mimic carboxylic acids, making them useful in the design of enzyme inhibitors and receptor agonists or antagonists.

Medicine

In medicinal chemistry, the compound’s potential as a pharmacophore is of interest. Tetrazoles are often found in drugs due to their stability and ability to participate in hydrogen bonding. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine can be used in the development of new materials, such as polymers and coatings, due to its reactive alkyne groups.

Wirkmechanismus

The mechanism of action of N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with biological targets effectively. The propyne and butyne groups can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Vergleich Mit ähnlichen Verbindungen

Molecular Structure and Substituent Effects

The compound’s closest analogs include tetrazole- and alkyne-containing amines (Table 1). Key structural differences and implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine C₁₄H₂₀N₆ 272.35 g/mol Tetrazole, propyl, two propargyls High polarity, potential for H-bonding
N-(2-ethoxybenzyl)-N-(1-propyl-1H-tetrazol-5-yl)amine C₁₃H₁₉N₅O 261.32 g/mol Tetrazole, propyl, ethoxybenzyl Enhanced lipophilicity (predicted logP ~2.5)
n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine C₆H₁₁N₅ 153.19 g/mol Tetrazole, methyl, propanamine Reduced steric hindrance, higher water solubility
N-(Prop-2-yn-1-yl)hexan-1-amine C₉H₁₅N 137.23 g/mol Linear hexyl chain, propargyl Increased hydrophobicity, alkyne reactivity

Key Observations :

  • The tetrazole ring in the target compound and analogs like introduces acidity (predicted pKa ~2.35–2.5 for N–H groups) and metabolic stability compared to carboxylic acid analogs.
  • Propargyl groups (as in the target compound and ) enhance reactivity toward azide-alkyne cycloaddition (click chemistry) but may reduce stability under oxidative conditions.
  • Propyl vs. Ethoxybenzyl: The propyl group in the target compound and improves solubility in nonpolar solvents compared to the ethoxybenzyl group in , which adds aromaticity and lipophilicity.

Predicted Physicochemical Properties

Based on analogs with similar substituents (Table 2):

Property Target Compound (Predicted) N-(2-ethoxybenzyl)-N-(1-propyltetrazol-5-yl)amine n-Methyl-2-(1H-tetrazol-5-yl)propan-1-amine
Density (g/cm³) 1.18–1.22 1.19±0.1 Data Not Available
Boiling Point (°C) 415–430 421.1±47.0 Data Not Available
pKa ~2.4 2.35±0.10 ~2.5 (estimated)
Water Solubility Low Low Moderate

Notes:

  • The density and boiling point of the target compound are extrapolated from , adjusted for its higher molecular weight and alkyne content.
  • Water solubility is likely lower than due to the bulky propargyl groups.

Biologische Aktivität

N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrazole ring, which is known for its role in enhancing biological activity through interactions with biological targets. The presence of the propynyl group may also contribute to its reactivity and biological effects.

Anticancer Effects

The anticancer potential of compounds featuring tetrazole rings has been documented extensively. These compounds often exhibit cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. While direct studies on this specific compound are scarce, the existing literature suggests that similar tetrazole derivatives can serve as effective anticancer agents.

The biological activity of N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine may involve multiple pathways:

  • Enzyme Inhibition : As noted, inhibition of α-glucosidase can lead to lower glucose absorption.
  • Cell Signaling Modulation : Compounds with similar structures often interact with signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some tetrazole derivatives induce oxidative stress in cancer cells, leading to cell death.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
1-(4-Methylphenyl)-3-(tetrazolyl)propanolAntidiabeticα-glucosidase inhibition
5-(4-Chlorophenyl)-1H-tetrazoleAnticancerInduction of apoptosis
3-(Tetrazolyl)propanoic acidAntimicrobialCell membrane disruption

Case Studies

  • Diabetes Management : A study involving a related tetrazole derivative demonstrated a significant reduction in postprandial blood glucose levels in diabetic rats, suggesting that N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine could have similar effects.
  • Cancer Cell Lines : In vitro studies on structurally similar compounds revealed cytotoxic effects on breast cancer and leukemia cell lines, indicating potential for further exploration of N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine in oncology.

Q & A

Q. What are the common synthetic routes for N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, such as coupling tetrazole derivatives with propargylamine precursors under controlled conditions. For example, analogous pyrazole-based compounds are synthesized via condensation of heterocyclic intermediates with halogenated alkyne derivatives, followed by purification using column chromatography . Key parameters include temperature control (e.g., 90°C for acyl chloride formation) and stoichiometric ratios of reactants. Solvent selection (e.g., DMF for polar intermediates) and catalyst use (e.g., thionyl chloride for carboxyl activation) are critical for yield optimization .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound’s structure and purity?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, as demonstrated for pyrazole derivatives (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to nitrogen) .
  • IR spectroscopy : Peaks at 2100–2200 cm1^{-1} confirm alkyne C≡C stretches .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H+^+] at m/z 201.3130 for similar amines) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens include:

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthetic pathway?

Quantum mechanical calculations (e.g., DFT) model reaction transition states to identify energy barriers, while molecular dynamics simulations predict solvent effects. For example, ICReDD’s workflow combines computational reaction path searches with experimental feedback to reduce trial-and-error steps . Machine learning models trained on reaction databases can also predict optimal catalysts or solvents .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for reproducibility.
  • Orthogonal assays : Validate findings using independent methods (e.g., SPR alongside enzyme assays) .
  • Batch analysis : Compare activity across synthesized batches to rule out impurity effects .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

SAR development involves:

  • Analog synthesis : Modify substituents (e.g., propyl vs. ethyl groups on the tetrazole) and test bioactivity .
  • Crystallography : Resolve ligand-target co-crystal structures to identify binding motifs (e.g., hydrogen bonds with tetrazole nitrogens) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and dipole moments to correlate structural features with activity .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Validation

TechniqueDiagnostic Peaks/FeaturesReference
1^1H NMRδ 1.2–1.5 ppm (propyl CH3_3), δ 3.0–3.5 ppm (N–CH2_2)
IR2100–2200 cm1^{-1} (C≡C stretch)
HRMS[M+H+^+] at m/z 285.18 (calculated)

Table 2. Example Biological Assay Conditions

Assay TypeProtocol SummaryReference
CytotoxicityMTT assay, 48h incubation, IC50_{50} via nonlinear regression
Enzyme InhibitionCOX-2 inhibition kit (fluorometric), 30-min incubation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.